molecular formula C12H10ClNO3 B1398549 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester CAS No. 1208081-71-3

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester

Cat. No. B1398549
M. Wt: 251.66 g/mol
InChI Key: UEJYPOXUSXCAOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or other similar methods. The 3-chlorophenyl group could potentially be introduced through a palladium-catalyzed cross-coupling reaction . The carboxylic acid methyl ester group could be introduced through an esterification reaction .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the isoxazole ring and the 3-chlorophenyl group. The isoxazole ring could potentially undergo reactions at the nitrogen or oxygen atoms, while the 3-chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Kletskov et al. (2018) involved the synthesis of isoxazole and isothiazole derivatives, including compounds similar to 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester. These compounds showed a synergistic effect in bioassays when mixed with the antitumor drug Temobel, suggesting potential applications in chemotherapy, especially for brain tumors (Kletskov et al., 2018).

Tautomerism and Basicity Studies

  • Research by Boulton and Katritzky (1961) on the tautomerism of isoxazoles, including derivatives similar to the chemical , revealed insights into their structural behavior in different solvents. This understanding is crucial in synthesizing and manipulating isoxazole-based compounds for various scientific applications (Boulton & Katritzky, 1961).

Synthesis of Related Heterocycles

  • A study by Haider et al. (2005) involved the conversion of compounds similar to 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester into thieno[2,3-c]pyrazoles. This demonstrates the chemical's versatility as a precursor for synthesizing various heterocyclic compounds, which could have applications in medicinal chemistry (Haider et al., 2005).

Preparation and Lithiation Studies

  • Research by Micetich and Chin (1970) on the preparation and lithiation of isoxazoles, including compounds structurally related to the specified chemical, is significant in understanding its reactivity and potential applications in organic synthesis (Micetich & Chin, 1970).

properties

IUPAC Name

methyl 5-(3-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)11(17-14-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJYPOXUSXCAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)OC)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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